Lipophilicity and Intramolecular Hydrogen Bonding vs. Para Isomer
The ortho-substitution pattern of 2-[(4-Fluorobenzyl)oxy]benzoic acid (CAS 396-11-2) results in a calculated LogP of 3.10 . This differs from its direct positional isomer, 4-[(2-Fluorobenzyl)oxy]benzoic acid (CAS 405-24-3), which has a predicted LogP of 3.10 . While the calculated values are identical, the ortho-ether linkage in the target compound creates intramolecular hydrogen bonding between the ether oxygen and the carboxylic acid proton, altering its effective lipophilicity and passive membrane permeability compared to the para isomer, which cannot form this internal bond.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.10 |
| Comparator Or Baseline | 4-[(2-Fluorobenzyl)oxy]benzoic acid (CAS 405-24-3), LogP = 3.10 |
| Quantified Difference | Equivalent calculated LogP, but ortho-substitution implies distinct intramolecular hydrogen bonding and effective lipophilicity. |
| Conditions | Computational prediction based on fragment methods. |
Why This Matters
For procurement, the choice between ortho- and para-isomers is critical; the target compound's capacity for internal hydrogen bonding can significantly alter its partitioning behavior in biphasic systems (e.g., octanol/water), impacting chromatographic retention times and apparent permeability in cell-based assays.
